Naphthalen-2-ylmethyl Docosanoate

Description

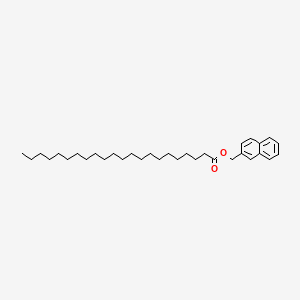

Naphthalen-2-ylmethyl docosanoate is a fatty acid ester comprising a docosanoic acid (C22:0) backbone esterified with a naphthalen-2-ylmethyl group. This structural combination introduces unique physicochemical properties due to the aromatic naphthalene moiety, distinguishing it from simpler aliphatic esters like ethyl or methyl docosanoate.

Properties

CAS No. |

84849-03-6 |

|---|---|

Molecular Formula |

C33H52O2 |

Molecular Weight |

480.8 g/mol |

IUPAC Name |

naphthalen-2-ylmethyl docosanoate |

InChI |

InChI=1S/C33H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-33(34)35-29-30-26-27-31-23-21-22-24-32(31)28-30/h21-24,26-28H,2-20,25,29H2,1H3 |

InChI Key |

UEIVKAARBVXUOH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-2-ylmethyl Docosanoate typically involves the esterification reaction between naphthalen-2-ylmethanol and docosanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of any impurities.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-ylmethyl Docosanoate can undergo various chemical reactions, including:

Oxidation: The aromatic ring of the naphthalene moiety can be oxidized to form quinones.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Naphthalen-2-ylmethanol and docosanol.

Substitution: Nitro-naphthalenes, halogenated naphthalenes, and other substituted derivatives.

Scientific Research Applications

Naphthalen-2-ylmethyl Docosanoate has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a model compound in studying esterification reactions.

Biology: The compound is used in the study of lipid metabolism and the role of long-chain fatty acids in biological systems.

Medicine: Research is being conducted on its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: It is used in the production of specialty chemicals and as a component in lubricants and surfactants.

Mechanism of Action

The mechanism of action of Naphthalen-2-ylmethyl Docosanoate involves its interaction with lipid membranes. The long aliphatic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption and bioavailability of therapeutic agents.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of Naphthalen-2-ylmethyl docosanoate with ethyl docosanoate and methyl docosanoate:

Key Observations :

- Ethyl and methyl docosanoates are commercially available as high-purity standards, suggesting their utility in analytical applications .

Key Observations :

- Ethyl docosanoate is documented in plant extracts (e.g., Solanum habrochaites) and linked to antioxidant roles but lacks pesticidal activity .

- The naphthalene group in this compound may impart novel bioactivity, such as enhanced binding to aromatic receptors or improved thermal stability.

Toxicity and Environmental Impact

Key Observations :

- Ethyl docosanoate exhibits moderate aquatic toxicity, highlighting the need for environmental monitoring in industrial use .

- Methyl docosanoate’s hazard classification underscores the importance of handling protocols for aliphatic esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.